5-Bromo-1-(pyrrolidin-3-yl)indoline
Description
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
5-bromo-1-pyrrolidin-3-yl-2,3-dihydroindole |
InChI |
InChI=1S/C12H15BrN2/c13-10-1-2-12-9(7-10)4-6-15(12)11-3-5-14-8-11/h1-2,7,11,14H,3-6,8H2 |
InChI Key |
JYNWEWVHQJEQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Potential
Research indicates that 5-Bromo-1-(pyrrolidin-3-yl)indoline exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.67 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.32 | Cell cycle arrest |
| A549 (Lung Cancer) | 1.19 | Modulation of apoptotic pathways |
These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies.
Neuropharmacological Effects
The compound's structure suggests it may interact with serotonin receptors, which are crucial in treating mood disorders such as anxiety and depression. Studies have indicated that modifications in the indoline structure can enhance binding affinities to these receptors.
Table 2: Neuropharmacological Studies
| Study Focus | Findings |
|---|---|
| Serotonin Receptor Binding | Enhanced affinity observed with bromine substitution |
| Anxiety Models | Significant reduction in anxiety-like behaviors |
This interaction opens avenues for exploring this compound as a potential antidepressant or anxiolytic agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are pivotal in inflammatory responses. Structural modifications have been shown to enhance potency against these enzymes, indicating its potential use in treating inflammatory diseases.
Table 3: Enzyme Inhibition Studies
| Enzyme Type | Inhibition Activity | Reference Compound |
|---|---|---|
| Cyclooxygenase-1 | Moderate | Aspirin |
| Cyclooxygenase-2 | Significant | Celecoxib |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, allowing for structural modifications to optimize biological activity and selectivity.
Synthesis Pathway Overview :
- Bromination of indole derivatives.
- Reaction with pyrrolidine under controlled conditions.
- Purification through crystallization techniques.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound, observing a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the anxiolytic properties of the compound using animal models showed promising results, indicating significant behavioral improvements compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Bromo-1-(pyrrolidin-3-yl)indoline with structurally related brominated indole/indoline derivatives, focusing on substituents, physical properties, spectral data, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points:
Substituent Effects on Reactivity and Solubility: The pyrrolidin-3-yl group in the target compound likely enhances solubility in polar solvents compared to bulkier substituents like the 2,5-dimethoxyphenethyl group in Compound 33. Piperidin-4-yl () may offer similar solubility but with distinct steric effects due to the six-membered ring .
Spectral Data :
- IR spectra of related compounds show characteristic C-H stretches (~2950 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
- ¹H NMR signals for aromatic protons in brominated indoles typically appear at δ 6.6–7.7, with methyl or methoxy groups resonating at δ 3.0–4.5 .
Synthetic Accessibility :
- Compound 34 and analogs are synthesized via nucleophilic substitution or cyclization reactions, with yields up to 82% (). The target compound may require similar methods, such as Buchwald-Hartwig amination for pyrrolidine coupling.
Biological Relevance :
- Pyrrolidin-3-yl derivatives are implicated in Alzheimer’s therapy as beta-secretase inhibitors , whereas piperidinyl analogs () lack explicit therapeutic data. The spirobiindoline derivative () serves as a synthetic intermediate rather than a bioactive molecule .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-(pyrrolidin-3-yl)indoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyrrolidine-substituted indoline derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, a spirocyclic analog (5-Bromo-1-(3-methoxybenzyl)spiro[indoline-3,2′-[1,3]dioxolan]-2-one) was synthesized using toluene as a solvent, p-toluenesulfonic acid (pTsOH) as a catalyst, and ethylene glycol (ETG) as a reactant, yielding 82% product after 20 hours at reflux . Optimization should focus on solvent polarity, catalyst loading (e.g., 0.05–5 mol%), and temperature gradients. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and stereochemistry. For example, a related brominated indoline (5-Bromo-1-methylindolin-2-one) was analyzed at 293 K, revealing a mean C–C bond length of 0.003 Å and R factor = 0.028 . Researchers should grow crystals via slow evaporation (e.g., in chloroform/methanol) and use software like SHELX for refinement. Discrepancies between computational (DFT-optimized) and experimental structures can be addressed by comparing torsion angles and hydrogen-bonding networks.
Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?
- Methodological Answer : The bromine atom at position 5 and the pyrrolidine moiety govern reactivity. Bromine participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) using Pd(PPh₃)₄ as a catalyst in THF/water . The pyrrolidine group can undergo N-alkylation or oxidation (e.g., with m-CPBA to form pyrrolidine N-oxide). Reactivity can be tracked via ¹H NMR (e.g., disappearance of pyrrolidine protons at δ 3.10–4.60 ppm) .
Advanced Research Questions
Q. How do solvent effects and computational parameters influence the accuracy of DFT-predicted UV-vis spectra for this compound?
- Methodological Answer : Theoretical UV-vis spectra often show red shifts in solvent (e.g., chloroform) due to polarizable continuum models (PCM). For indoline dyes, vacuum-computed peaks at 415 nm shift to 577 nm in chloroform, but experimental spectra may show broader bands at 500–600 nm . To reconcile discrepancies, use hybrid functionals (e.g., CAM-B3LYP) with 6-311+G(d,p) basis sets and explicit solvent molecules. Validate with time-dependent DFT (TD-DFT) and compare oscillator strengths to experimental molar absorptivity .
Q. What synergistic effects arise when combining this compound with natural dyes in DSSCs, and how can interfacial charge transfer be quantified?
- Methodological Answer : In dye-sensitized solar cells (DSSCs), co-sensitization with natural dyes (e.g., crocetin) enhances light absorption. Mixing indoline D205 with crocetin in chloroform shifts absorption to 550–600 nm, improving incident photon-to-current efficiency (IPCE) . Electrochemical impedance spectroscopy (EIS) can quantify charge recombination rates, while femtosecond transient absorption spectroscopy tracks electron injection dynamics (e.g., TiO₂ → dye). Optimize dye ratios (e.g., 1:1 to 1:3) and measure J-V curves under AM1.5G illumination .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs for kinase inhibition?
- Methodological Answer : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets. For example, bisindolylmaleimide derivatives inhibit protein kinase C (PKC) with IC₅₀ values < 100 nM . Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., FLT3 or Akt). Synthesize analogs via Buchwald-Hartwig amination and validate inhibition via kinase activity assays (e.g., ADP-Glo™) .
Q. How can contradictions between theoretical and experimental vibrational spectra be resolved for this compound?
- Methodological Answer : Discrepancies in IR/Raman spectra often arise from anharmonicity or solvent interactions. For indoline derivatives, compute vibrational modes using B3LYP/6-31G(d) and scale frequencies by 0.9614. Compare experimental peaks (e.g., C-Br stretch at 550 cm⁻¹) to theoretical values. Use attenuated total reflectance (ATR)-FTIR in solid state to minimize solvent effects. If inconsistencies persist, consider protonation states or crystal packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
